molecular formula C45H81N5O14P2 B12786851 AZT Diphosphate dipalmitoylglycerol (liposomal formulation) CAS No. 128028-70-6

AZT Diphosphate dipalmitoylglycerol (liposomal formulation)

Cat. No.: B12786851
CAS No.: 128028-70-6
M. Wt: 978.1 g/mol
InChI Key: KOGSOVBCRGVUDZ-LLIMXKFASA-N
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Description

AZT Diphosphate dipalmitoylglycerol (liposomal formulation) is a specialized compound designed to enhance the delivery and efficacy of zidovudine, an antiretroviral medication used to treat HIV. This formulation leverages liposomes, which are spherical vesicles composed of phospholipids, to improve the solubility, stability, and bioavailability of zidovudine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of AZT Diphosphate dipalmitoylglycerol involves the encapsulation of zidovudine within liposomes. A common method used is the thin film hydration technique, where a lipid film is hydrated with an aqueous solution containing zidovudine . The process involves:

Industrial Production Methods

Industrial production of liposomal formulations often employs scalable techniques such as high-pressure homogenization and microfluidization. These methods ensure consistent particle size distribution and high encapsulation efficiency .

Chemical Reactions Analysis

Types of Reactions

AZT Diphosphate dipalmitoylglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized zidovudine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

AZT Diphosphate dipalmitoylglycerol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of AZT Diphosphate dipalmitoylglycerol involves the encapsulation of zidovudine within liposomes, which enhances its delivery to target cells. The liposomes facilitate the fusion with cell membranes, allowing the zidovudine to be released directly into the cells. This targeted delivery improves the drug’s efficacy and reduces its side effects . The molecular targets include the viral reverse transcriptase enzyme, which is inhibited by zidovudine, preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AZT Diphosphate dipalmitoylglycerol is unique in its application for HIV treatment, particularly in pediatric formulations. Its ability to improve the solubility, stability, and bioavailability of zidovudine sets it apart from other liposomal formulations .

Properties

CAS No.

128028-70-6

Molecular Formula

C45H81N5O14P2

Molecular Weight

978.1 g/mol

IUPAC Name

[(2R)-3-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C45H81N5O14P2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-42(51)59-34-38(62-43(52)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)35-60-65(55,56)64-66(57,58)61-36-40-39(48-49-46)32-41(63-40)50-33-37(3)44(53)47-45(50)54/h33,38-41H,4-32,34-36H2,1-3H3,(H,55,56)(H,57,58)(H,47,53,54)/t38-,39+,40-,41-/m1/s1

InChI Key

KOGSOVBCRGVUDZ-LLIMXKFASA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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